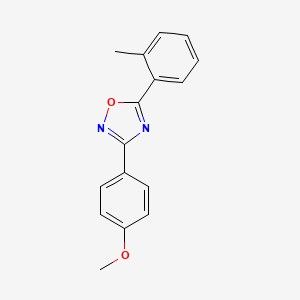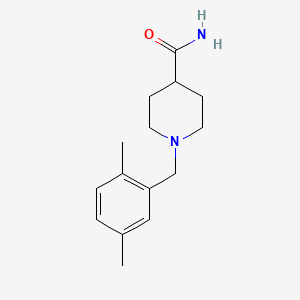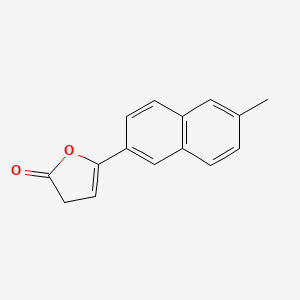
3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring, which gives it unique properties.
科学的研究の応用
3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties. It has also been studied for its potential use as an antioxidant, anticonvulsant, and antidepressant.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and pathways involved in inflammation, microbial growth, and cancer cell proliferation. It may also act by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been found to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
One of the main advantages of using 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole in lab experiments is its versatility. It can be used in various assays to study its effects on different biological processes. Additionally, it is relatively easy to synthesize and is commercially available. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy against different types of cancer and its mechanism of action. Another area of interest is its use as an anti-inflammatory agent. Studies are needed to determine its effectiveness in different models of inflammation and its potential side effects. Additionally, its potential use as an anticonvulsant and antidepressant should be explored further. Finally, more studies are needed to determine the optimal dosing and administration of this compound for different applications.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a compound that has shown great potential in scientific research. Its unique properties make it a versatile compound that can be used in various assays to study its effects on different biological processes. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
合成法
The synthesis of 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 4-methoxybenzohydrazide with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized using phosphorus oxychloride to form the oxadiazole ring.
特性
IUPAC Name |
3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-5-3-4-6-14(11)16-17-15(18-20-16)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRMXQXLZOSJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)






![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)

![2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)
![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)
